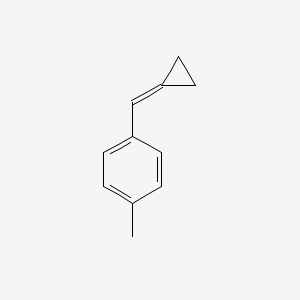
1-(Cyclopropylidenemethyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylidenemethyl)-4-methylbenzene, also known as cyclopropylidenemethylbenzene, is an organic compound with the molecular formula C10H10. It is a colorless liquid with a characteristic odor and is highly volatile. This compound belongs to the cycloalkene family and is structurally similar to cyclopentadiene, with a cyclopropylmethyl group attached to the carbon-carbon double bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Cyclopropylidenemethyl)-4-methylbenzene can be synthesized via the reaction of cyclopropylcarbinol with formaldehyde in the presence of a Lewis acid catalyst. The resulting product is then dehydrated to form the desired compound. Another method involves the reaction of cyclopropylcarbinol with acetylene in the presence of a nickel catalyst.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclopropylidenemethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclopropylmethyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Cyclopropylidenemethyl ketone or cyclopropylidenemethyl carboxylic acid.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylidenemethyl)-4-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylidenemethyl)-4-methylbenzene involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the cyclopropylidene group, which can undergo ring-opening reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylidenemethylbenzene: Structurally similar but with different substituents.
Cyclopentadiene: Similar cycloalkene structure but with a five-membered ring.
Benzylidenecyclopropane: Similar structure with a benzylidene group instead of a cyclopropylidene group.
Uniqueness
1-(Cyclopropylidenemethyl)-4-methylbenzene is unique due to its specific cyclopropylidene group attached to the benzene ring, which imparts distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
55088-80-7 |
|---|---|
Molekularformel |
C11H12 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
1-(cyclopropylidenemethyl)-4-methylbenzene |
InChI |
InChI=1S/C11H12/c1-9-2-4-10(5-3-9)8-11-6-7-11/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
NGPXSZNXZRTGNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
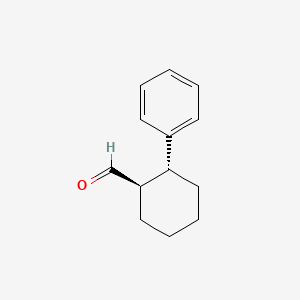
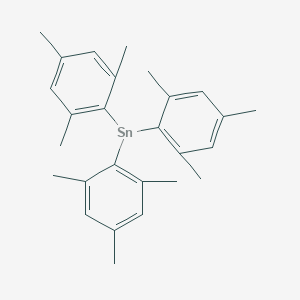
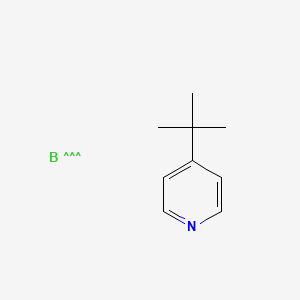
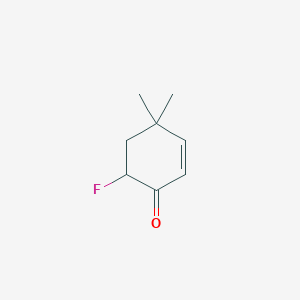
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
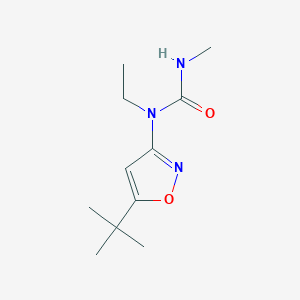
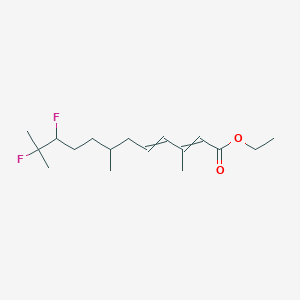
![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
![Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14632127.png)
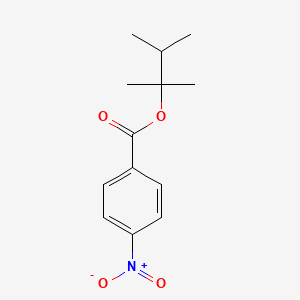
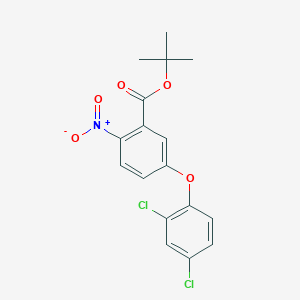
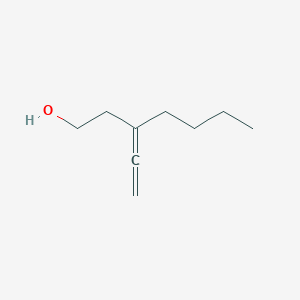
![Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14632132.png)
